Cas no 2138347-39-2 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide)

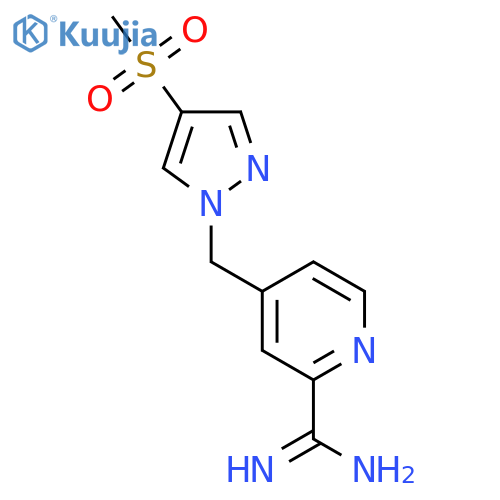

2138347-39-2 structure

商品名:4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide

- 2138347-39-2

- 4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide

- EN300-1115434

-

- インチ: 1S/C11H13N5O2S/c1-19(17,18)9-5-15-16(7-9)6-8-2-3-14-10(4-8)11(12)13/h2-5,7H,6H2,1H3,(H3,12,13)

- InChIKey: XLMKAIRZEQOMOV-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=NN(C=1)CC1C=CN=C(C(=N)N)C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 279.07899585g/mol

- どういたいしつりょう: 279.07899585g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 123Ų

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1115434-10g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 95% | 10g |

$4852.0 | 2023-10-27 | |

| Enamine | EN300-1115434-0.05g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 95% | 0.05g |

$948.0 | 2023-10-27 | |

| Enamine | EN300-1115434-5.0g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 5g |

$2732.0 | 2023-06-09 | ||

| Enamine | EN300-1115434-10.0g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 10g |

$4052.0 | 2023-06-09 | ||

| Enamine | EN300-1115434-0.5g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1115434-0.1g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1115434-1.0g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 1g |

$943.0 | 2023-06-09 | ||

| Enamine | EN300-1115434-5g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 95% | 5g |

$3273.0 | 2023-10-27 | |

| Enamine | EN300-1115434-0.25g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 95% | 0.25g |

$1038.0 | 2023-10-27 | |

| Enamine | EN300-1115434-2.5g |

4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |

2138347-39-2 | 95% | 2.5g |

$2211.0 | 2023-10-27 |

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

2138347-39-2 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide) 関連製品

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 503537-97-1(4-bromooct-1-ene)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量